![molecular formula C8H12Cl2N2O B2387894 2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride CAS No. 1443979-87-0](/img/structure/B2387894.png)
2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride
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Description
The compound “2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride” is a chemical substance with the IUPAC name 2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride . It is a derivative of the pyrido[3,2-f][1,4]oxazepine family .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H10N2O.2ClH/c1-2-7-6-9-4-5-11-8(7)10-3-1;;/h1-3,9H,4-6H2;2*1H . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 223.1 . The compound is stored at room temperature .Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word 'Warning’ . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
2,3,4,5-tetrahydropyrido[4,3-f][1,4]oxazepine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-2-9-6-8-7(1)5-10-3-4-11-8;;/h1-2,6,10H,3-5H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFQIEGSWJTQLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CN=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride |
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